Telomerase-IN-2 Exhibits Sub-Micromolar Telomerase Inhibition Distinct from G-Quadruplex Stabilizers
Telomerase-IN-2 demonstrates an IC50 of 0.89 µM against telomerase via dyskerin downregulation, representing a 7.3-fold greater potency compared to the G-quadruplex stabilizer TMPyP4, which exhibits an IC50 of 6.5 µM in human telomerase assays . This difference is mechanistically significant: Telomerase-IN-2 acts indirectly by reducing dyskerin availability, whereas TMPyP4 binds and stabilizes G-quadruplex DNA structures, a mechanism that also inhibits telomeric C-strand synthesis independent of telomerase [1].
| Evidence Dimension | Telomerase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.89 µM |
| Comparator Or Baseline | TMPyP4: 6.5 µM |
| Quantified Difference | 7.3-fold more potent than TMPyP4 |
| Conditions | In vitro telomerase activity assays |
Why This Matters
Researchers seeking potent telomerase inhibition without confounding G-quadruplex-mediated effects on C-strand synthesis should prioritize Telomerase-IN-2 over TMPyP4.
- [1] Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis. bioRxiv. 2024. View Source
